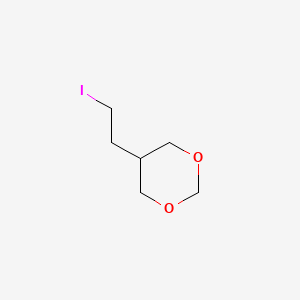

5-(2-Iodoethyl)-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H11IO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

5-(2-iodoethyl)-1,3-dioxane |

InChI |

InChI=1S/C6H11IO2/c7-2-1-6-3-8-5-9-4-6/h6H,1-5H2 |

InChI Key |

IXMUNHVRQQMKJT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)CCI |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-(2-Iodoethyl)-1,3-dioxane from 3-Iodopropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,3-dioxane moiety is a common protecting group for aldehydes and ketones due to its stability under a variety of reaction conditions, including basic, reductive, and oxidative environments.[1] Beyond its role in protection, the 1,3-dioxane ring is also a structural component in various biologically active molecules. The target compound, 5-(2-Iodoethyl)-1,3-dioxane, incorporates a reactive iodoethyl side chain, making it a versatile intermediate for introducing this functional group into more complex molecular architectures through nucleophilic substitution reactions. This guide details a feasible synthetic route to this compound from the readily accessible precursor, 3-iodopropanal.

Proposed Synthetic Pathway

The synthesis of this compound is predicated on the acid-catalyzed reaction between 3-iodopropanal and 1,3-propanediol. This reaction, an acetalization, involves the nucleophilic attack of the hydroxyl groups of the diol on the carbonyl carbon of the aldehyde, leading to the formation of a cyclic acetal and water.

References

5-(2-Iodoethyl)-1,3-dioxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-(2-Iodoethyl)-1,3-dioxane, a halogenated heterocyclic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway, provides estimated physicochemical properties based on analogous compounds, and details necessary safety and handling protocols. The information herein is intended to serve as a foundational resource for researchers utilizing or planning to synthesize this compound for applications in medicinal chemistry and materials science.

Introduction

The 1,3-dioxane scaffold is a prevalent structural motif in a variety of natural products and pharmacologically active molecules. Its conformational stability and ability to act as a protective group for 1,3-diols make it a valuable building block in organic synthesis. The introduction of an iodoethyl side chain at the 5-position of the 1,3-dioxane ring offers a reactive handle for a range of nucleophilic substitution and cross-coupling reactions, making this compound a potentially versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a theoretical yet chemically robust framework for the synthesis and handling of this compound.

Chemical Identity and Estimated Properties

As of the date of this publication, a specific CAS number for "this compound" is not publicly available, suggesting it is not a commercially cataloged compound. The properties of the analogous compound, 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane, are used as a basis for estimating the properties of the target iodo-derivative.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Information | Basis of Estimation |

| Molecular Formula | C₆H₁₁IO₂ | Calculated |

| Molecular Weight | 258.05 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Analogy to similar haloalkanes |

| Boiling Point | Higher than the bromo-analog (239.2 °C for the 2,2-dimethyl bromo-derivative) | Iodoalkanes generally have higher boiling points than corresponding bromoalkanes due to increased molecular weight and stronger van der Waals forces.[1][2] |

| Density | Greater than the bromo-analog (~1.255 g/cm³ for the 2,2-dimethyl bromo-derivative) | Iodo-compounds are denser than their bromo-counterparts. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., acetone, dichloromethane, THF) | General solubility of haloalkanes and ethers.[1] |

| Reactivity | The C-I bond is weaker and more reactive towards nucleophiles than the C-Br bond.[1][3] | Known trends in haloalkane reactivity.[1][3] |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a three-step sequence starting from a suitable precursor. The proposed pathway involves the protection of a diol, followed by activation of a primary alcohol and subsequent halide exchange.

Diagram 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Dioxane-5-ethanol (Precursor)

A general procedure for the formation of a 1,3-dioxane ring involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone.[4] For the synthesis of the parent 1,3-dioxane structure, formaldehyde is a suitable aldehyde. The starting material would be 2-(hydroxymethyl)propane-1,3-diol.

-

Materials: 2-(hydroxymethyl)propane-1,3-diol, paraformaldehyde, p-toluenesulfonic acid (catalytic amount), toluene.

-

Procedure: A mixture of 2-(hydroxymethyl)propane-1,3-diol, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 1,3-dioxane-5-ethanol.

Step 2: Tosylation of 1,3-Dioxane-5-ethanol

The primary alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.[5][6]

-

Materials: 1,3-Dioxane-5-ethanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

-

Procedure: 1,3-Dioxane-5-ethanol is dissolved in dry DCM and cooled to 0 °C in an ice bath. Pyridine is added, followed by the portion-wise addition of TsCl. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours.[7] The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the tosylate.

Step 3: Finkelstein Reaction to Yield this compound

The Finkelstein reaction is a classic method for the synthesis of alkyl iodides from alkyl chlorides or bromides, and it is also effective for the conversion of tosylates to iodides.[8][9][10][11]

-

Materials: The tosylate from Step 2, sodium iodide (NaI), acetone.

-

Procedure: The tosylate is dissolved in anhydrous acetone. A stoichiometric excess of sodium iodide is added, and the mixture is heated at reflux. The reaction is driven to completion by the precipitation of sodium tosylate, which is insoluble in acetone.[9][12] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium tosylate is removed by filtration. The acetone is removed in vacuo, and the residue is redissolved in a suitable organic solvent like diethyl ether. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary.

Safety and Handling

Organoiodides, while valuable synthetic intermediates, require careful handling due to their potential reactivity and health hazards.

Table 2: Safety and Handling Precautions

| Aspect | Precaution |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work in a well-ventilated fume hood. |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. Organoiodides can be light-sensitive. |

| Handling | Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[13][14] |

| Waste Disposal | Dispose of chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.[15] |

| Spills | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. |

Potential Applications in Research and Drug Development

The this compound moiety is a versatile building block. The iodo group can be readily displaced by a variety of nucleophiles, including amines, thiols, and carbanions, allowing for the introduction of diverse functional groups. This makes the compound a valuable intermediate for the synthesis of:

-

Novel Pharmaceutical Scaffolds: The dioxane ring can serve as a core structure, with the iodoethyl side chain providing a point for diversification to explore structure-activity relationships.

-

Linkers in Bioconjugation: The reactive iodoethyl group can be used to attach the dioxane moiety to biomolecules.

-

Precursors for Radiotracers: The stable C-I bond can be a site for the introduction of radioactive iodine isotopes for use in medical imaging.

Logical Workflow for Synthesis and Application

Diagram 2: General workflow for the synthesis and application of this compound.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a comprehensive theoretical framework for its synthesis, handling, and potential applications. The proposed synthetic route is based on well-established and reliable organic transformations. The estimated properties and safety guidelines are derived from known chemical principles and data from analogous compounds. This document is intended to empower researchers in medicinal chemistry and materials science to confidently approach the synthesis and utilization of this promising chemical intermediate.

Disclaimer: The information provided in this technical guide is based on established chemical principles and data from analogous compounds. The proposed synthetic protocols have not been experimentally validated for this specific compound. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. studymind.co.uk [studymind.co.uk]

- 4. 1,3-Dioxane-5,5-dimethanol | 6228-25-7 | Benchchem [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adichemistry.com [adichemistry.com]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 12. youtube.com [youtube.com]

- 13. osha.gov [osha.gov]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. orgsyn.org [orgsyn.org]

Spectroscopic Profile of 5-(2-Iodoethyl)-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 5-(2-Iodoethyl)-1,3-dioxane, a molecule of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures and established spectroscopic principles. This guide also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 1,3-dioxane ring system and the influence of the iodoethyl substituent.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | s | 2H | O-CH ₂-O (axial & equatorial) |

| ~3.9 - 4.1 | m | 2H | CH ₂-O (axial) |

| ~3.6 - 3.8 | m | 2H | CH ₂-O (equatorial) |

| ~3.2 | t | 2H | I-CH ₂ |

| ~2.0 | q | 2H | CH ₂-CH₂-I |

| ~1.8 | m | 1H | CH at C5 |

Predicted in CDCl₃ relative to TMS (δ 0.00)

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~94 | O-C H₂-O |

| ~67 | C H₂-O |

| ~35 | C H at C5 |

| ~32 | C H₂-CH₂-I |

| ~5 | I-C H₂ |

Predicted in CDCl₃ relative to TMS (δ 0.00)

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| 1150-1050 | Strong | C-O-C stretching (ether) |

| ~1200 | Medium | C-C stretching |

| ~500 | Strong | C-I stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 242 | Low | [M]⁺ (Molecular Ion) |

| 115 | High | [M - I]⁺ |

| 87 | High | [M - CH₂CH₂I]⁺ |

| 43 | Medium | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of "this compound" in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

As "this compound" is expected to be a liquid at room temperature, a thin film will be prepared.

-

Place one drop of the neat liquid sample onto a salt plate (NaCl or KBr).

-

Gently place a second salt plate on top to create a thin, uniform film.

2. Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean salt plates should be acquired prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Introduction:

-

Introduce a dilute solution of "this compound" in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

2. Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: 70 eV.

3. Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-500.

-

Scan Rate: 1 scan/second.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of "this compound".

Caption: Logical workflow for the spectroscopic analysis.

A Technical Guide to 5-(2-Iodoethyl)-1,3-dioxane: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of the chemical compound 5-(2-Iodoethyl)-1,3-dioxane, focusing on its chemical structure, IUPAC nomenclature, and inferred properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and IUPAC Name

The compound "this compound" refers to a heterocyclic organic molecule. The core of this molecule is a 1,3-dioxane ring, which is a six-membered saturated ring containing two oxygen atoms at positions 1 and 3. A 2-iodoethyl group is attached to the 5th position of this ring.

Based on the nomenclature of similar compounds, such as 5-(2-bromoethyl)-2-methyl-1,3-dioxane[1], the systematic IUPAC name for this compound is This compound .

The chemical structure is illustrated in the diagram below:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₁IO₂ | Calculated |

| Molecular Weight | 242.06 g/mol | Calculated |

| Appearance | Likely a liquid | Based on similar structures |

| Boiling Point | Not available | Expected to be higher than the bromo-analog |

| Density | Not available | Expected to be higher than the bromo-analog |

| Solubility | Not available | Expected to be soluble in organic solvents |

Potential Synthesis

While a specific experimental protocol for the synthesis of this compound was not found, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures reported for similar molecules[7]. A common method for preparing alkyl iodides is through the Finkelstein reaction or by treating a corresponding alcohol with an iodinating agent.

Hypothetical Synthetic Pathway:

A potential two-step synthesis could involve the protection of 3-iodopropanal as a 1,3-dioxane, or a more controlled approach starting from a commercially available diol. A likely precursor would be 5-(2-hydroxyethyl)-1,3-dioxane, which could then be converted to the target iodo-compound.

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Experimental Protocol:

This protocol is adapted from the synthesis of (S)-2-Iodomethyl-[5][7]dioxane[7].

Objective: To synthesize this compound from 5-(2-hydroxyethyl)-1,3-dioxane.

Materials:

-

5-(2-hydroxyethyl)-1,3-dioxane

-

Imidazole

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Toluene

-

Tetrahydrofuran (THF)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-(2-hydroxyethyl)-1,3-dioxane in toluene, add imidazole, triphenylphosphine, and iodine sequentially at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Add THF and continue stirring for an additional 2 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure this compound.

Note: This is a hypothetical protocol and would require optimization and safety assessment before implementation.

Applications in Research and Development

Compounds containing the 1,3-dioxane moiety are utilized in various areas of chemical research, including as protecting groups for carbonyls and diols in multi-step organic synthesis[8]. The iodoethyl functional group makes this compound a valuable intermediate for introducing the 1,3-dioxane-5-ethyl moiety into larger molecules through nucleophilic substitution reactions. This could be relevant in the synthesis of novel pharmaceutical agents and other complex organic molecules. The 1,3-dioxane structure itself has been investigated for its potential biological activities[7].

References

- 1. 5-(2-Bromoethyl)-2-methyl-1,3-dioxane | C7H13BrO2 | CID 142186688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2-(2-Iodoethyl)-1,3-dioxolane 95% | CAS: 83665-55-8 | AChemBlock [achemblock.com]

- 5. 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane [myskinrecipes.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to "5-(2-Iodoethyl)-1,3-dioxane" as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(2-Iodoethyl)-1,3-dioxane, a versatile precursor in organic synthesis. Due to the limited direct literature on this specific compound, this guide leverages data from its bromo-analog, 5-(2-bromoethyl)-1,3-dioxane, and established chemical principles to detail its synthesis, reactivity, and potential applications.

Introduction

This compound is a bifunctional organic molecule featuring a reactive primary iodo group and a stable 1,3-dioxane ring. The 1,3-dioxane moiety serves as a protecting group for a 1,3-diol or a carbonyl functionality, which is stable under neutral to basic conditions but can be readily cleaved under acidic conditions.[1][2] The iodoethyl side chain provides a reactive site for nucleophilic substitution and coupling reactions, making this compound a valuable building block for the synthesis of complex organic molecules. Its structure allows for the introduction of a variety of functional groups, which is particularly useful in the development of pharmaceuticals and agrochemicals.[3]

Synthesis of this compound

The primary route for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction, starting from its more readily available bromo-analog, 5-(2-bromoethyl)-1,3-dioxane.

References

An In-depth Technical Guide on the Reactivity of the Iodoethyl Group in 5-(2-Iodoethyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed examination of the chemical reactivity of the iodoethyl group in the specific molecular context of 5-(2-Iodoethyl)-1,3-dioxane. While direct experimental data for this exact compound is sparse in publicly accessible literature, this guide extrapolates from the well-established principles of organic chemistry, focusing on the reactivity of primary iodoalkanes and the influence of the 1,3-dioxane ring. The primary reactive pathway for the iodoethyl group is nucleophilic substitution, with a strong propensity for the S(_N)2 mechanism. This guide will cover the theoretical basis for this reactivity, present tabular data for analogous reactions, provide representative experimental protocols, and use visualizations to illustrate key concepts and reaction pathways.

Introduction to this compound

This compound is a bifunctional molecule featuring a reactive primary iodoethyl group and a structurally significant 1,3-dioxane ring. The 1,3-dioxane moiety, a six-membered heterocyclic acetal, is generally stable under basic, reductive, and oxidative conditions, but is labile to acidic conditions.[1] This stability under many reaction conditions makes it a useful structural component or protecting group in multistep organic synthesis.[1][2]

The focus of this guide is the iodoethyl group at the 5-position of the dioxane ring. As a primary alkyl iodide, this functional group is an excellent electrophile for a variety of nucleophilic substitution reactions. The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making iodoalkanes the most reactive in this class of compounds.[3][4][5] This high reactivity makes this compound a potentially valuable building block in medicinal chemistry and materials science for the introduction of the 1,3-dioxane-5-ethyl moiety onto other molecules.

Core Reactivity of the Iodoethyl Group

The primary reactivity of the iodoethyl group in this compound is dictated by the nature of the carbon-iodine (C-I) bond. Iodine is a large and highly polarizable atom, and the C-I bond is relatively weak (bond enthalpy of approximately 240 kJ/mol).[4] This results in iodine being an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution (S(_N)2) Reactions

Given that the iodoethyl group is a primary alkyl iodide, it will overwhelmingly favor the S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction mechanism.[6] This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[7][8]

The key features of the S(_N)2 reaction at the iodoethyl group are:

-

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the carbon center being attacked.

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.

-

Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile.[8]

The 1,3-dioxane ring is not expected to exert a significant electronic effect on the reactivity of the iodoethyl group, as it is separated by a methylene bridge. However, its steric bulk may slightly modulate the reaction rate.

Elimination (E2) Reactions

Under certain conditions, particularly with strong, sterically hindered bases, the E2 (Elimination, Bimolecular) reaction can compete with S(_N)2 substitution.[9] This would result in the formation of 5-vinyl-1,3-dioxane. The E2 mechanism also occurs in a single, concerted step where the base removes a proton from the carbon adjacent to the iodoethyl group, with the simultaneous formation of a double bond and departure of the iodide ion.[5]

To favor substitution over elimination, it is generally advisable to use strong, non-bulky nucleophiles and to avoid high temperatures.

Quantitative Data and Reaction Parameters

Table 1: Representative S(_N)2 Reactions with Common Nucleophiles

| Nucleophile | Reagent Example | Solvent | Typical Temperature | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | H₂O/THF | 25-50 °C | 5-(2-Hydroxyethyl)-1,3-dioxane |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | 25-50 °C | 5-(2-Ethoxyethyl)-1,3-dioxane |

| Amine | Ammonia (NH₃) | Ethanol | 25-70 °C | 5-(2-Aminoethyl)-1,3-dioxane |

| Azide | Sodium Azide (NaN₃) | DMF | 25-80 °C | 5-(2-Azidoethyl)-1,3-dioxane |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 25-60 °C | 5-(3-Cyanopropyl)-1,3-dioxane |

| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF | 25 °C | 5-(2-(Phenylthio)ethyl)-1,3-dioxane |

Detailed Experimental Protocols

The following are representative protocols for conducting nucleophilic substitution reactions with this compound.

Protocol for Synthesis of 5-(2-Aminoethyl)-1,3-dioxane (Amine Nucleophile)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (0.2 M).

-

Reagent Addition: Add a large excess of aqueous ammonia (e.g., 20 eq, 28-30% solution).

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol and excess ammonia under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol for Synthesis of 5-(2-Azidoethyl)-1,3-dioxane (Azide Nucleophile)

-

Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in dimethylformamide (DMF, 0.5 M).

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq).

-

Reaction Conditions: Stir the mixture at room temperature (25 °C) for 8-16 hours. Monitor the reaction by TLC.

-

Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

S(_N)2 Reaction Mechanism

Caption: Generalized S(_N)2 mechanism at the iodoethyl group.

Experimental Workflow for Derivative Synthesis

Caption: A typical workflow for synthesizing derivatives.

Application in Drug Development: Covalent Inhibitor Concept

Caption: Conceptual use as a covalent warhead in drug design.

Conclusion

The iodoethyl group of this compound is a highly reactive and versatile functional handle. Its primary mode of reaction is nucleophilic substitution via an S(_N)2 mechanism, allowing for the straightforward introduction of a wide variety of functional groups. This reactivity profile, combined with the stability of the 1,3-dioxane ring under many conditions, makes this compound a valuable building block for the synthesis of complex molecules in fields such as pharmaceuticals and materials science. By understanding the core principles of its reactivity, researchers can effectively utilize this compound in their synthetic endeavors.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. leah4sci.com [leah4sci.com]

- 9. csusm.edu [csusm.edu]

The Enigmatic Precursor: A Technical Guide to 5-(2-Iodoethyl)-1,3-dioxane as a Protecting Group Synthon

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the role and synthetic utility of 5-(2-Iodoethyl)-1,3-dioxane, a specialized bifunctional molecule. While direct literature on this specific compound is scarce, this paper constructs a comprehensive overview of its anticipated properties, synthesis, and application as a protecting group precursor by drawing parallels with closely related analogs and foundational principles of organic chemistry. The 1,3-dioxane moiety serves as a stable protecting group for carbonyl functionalities, while the iodoethyl group offers a reactive site for nucleophilic substitution, making it a potentially valuable building block in multi-step organic synthesis.

Core Concepts: The 1,3-Dioxane Protecting Group

The 1,3-dioxane functional group is a cyclic acetal widely employed in organic synthesis to protect 1,3-diols or, more commonly, carbonyl compounds (aldehydes and ketones).[1][2] This strategy is pivotal in complex total synthesis and drug development, where the selective reaction of one functional group in the presence of others is paramount.

Key Characteristics of 1,3-Dioxanes:

-

Stability: 1,3-Dioxanes exhibit robust stability under a variety of reaction conditions, including basic, reductive, and many oxidative environments.[2]

-

Acid Lability: Their primary vulnerability lies in their susceptibility to cleavage under acidic conditions, allowing for straightforward deprotection.[1][2]

-

Stereochemistry: The six-membered ring of 1,3-dioxane adopts a chair-like conformation, which can influence the stereochemical outcome of reactions on the protected molecule.[2]

The introduction of a reactive iodoethyl side chain at the 5-position of the 1,3-dioxane ring transforms it from a simple protecting group into a versatile synthetic intermediate.

Synthesis of this compound: A Projected Pathway

A generalized experimental protocol for the formation of a 1,3-dioxane is as follows:

Table 1: Projected Synthesis of this compound

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Acetal Formation | 3-Iodo-1,2-propanediol, paraformaldehyde, catalytic p-toluenesulfonic acid (p-TsOH), toluene, Dean-Stark apparatus. | Formation of the 1,3-dioxane ring via acid-catalyzed reaction with a formaldehyde source. The Dean-Stark apparatus removes water to drive the equilibrium towards product formation. |

| 2 | Work-up | Aqueous sodium bicarbonate solution, water, brine. | Neutralization of the acid catalyst and removal of water-soluble impurities. |

| 3 | Purification | Extraction with an organic solvent (e.g., ethyl acetate), drying over anhydrous magnesium sulfate, filtration, and concentration under reduced pressure. Further purification by column chromatography or distillation. | Isolation and purification of the final product. |

Alternatively, the iodoethyl moiety could be introduced after the formation of the dioxane ring, for instance, by nucleophilic substitution on a corresponding tosylate or mesylate precursor.

The Role as a Protecting Group Precursor in Synthetic Strategy

The primary utility of this compound lies in its bifunctional nature. The 1,3-dioxane serves to mask a carbonyl group, preventing its participation in reactions targeting other parts of the molecule. Simultaneously, the iodoethyl group acts as a reactive handle for introducing the protected carbonyl moiety into a larger molecular framework via nucleophilic substitution.

The general workflow for utilizing this compound as a protecting group precursor is depicted below:

References

Stability and Storage of 5-(2-Iodoethyl)-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-(2-Iodoethyl)-1,3-dioxane. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from closely related analogues, including bromo-derivatives and other iodo-containing organic molecules, to establish best practices for its handling and storage. Proper storage is crucial to ensure the compound's integrity, prevent degradation, and obtain reliable results in research and development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These are based on the known properties of its bromo-analogue and calculated values.

| Property | Value |

| Molecular Formula | C₆H₁₁IO₂ |

| Molecular Weight | 242.05 g/mol |

| Appearance | Expected to be a liquid |

| Solubility | Expected to be soluble in organic solvents like ethers and alcohols. |

Stability Profile

The stability of this compound is influenced by its constituent functional groups: the 1,3-dioxane ring and the iodoethyl side chain. Organic compounds, particularly those that are photosensitive or prone to oxidation, can have a limited shelf life of 1 to 5 years, contingent on proper storage in dark, cool, and dry conditions.[1][2]

Light Stability: Organic iodo-compounds are often sensitive to light.[3] Exposure to light can induce decomposition, potentially leading to the formation of elemental iodine, which would be visible as a purple or brown discoloration.[3][4]

pH and Hydrolytic Stability: The 1,3-dioxane ring structure is generally stable under basic, reductive, and oxidative conditions. However, it is susceptible to hydrolysis under acidic conditions, which can lead to ring-opening.[5]

Atmospheric Stability: Exposure to air and humidity can reduce the shelf life of iodo-compounds.[3] For some organic compounds, oxidation is a significant degradation pathway, which can be accelerated by exposure to atmospheric oxygen.[1][2]

Incompatible Materials: Based on related compounds, strong oxidizing agents and strong acids should be considered incompatible.

A summary of the stability profile is provided below:

| Factor | Stability Concern | Recommended Precaution |

| Light | High | Store in amber or opaque containers, protected from light. |

| Heat | Moderate | Avoid exposure to high temperatures. |

| Acidic pH | High | Avoid contact with acids. |

| Air/Oxygen | Moderate | Store under an inert atmosphere (e.g., argon, nitrogen). |

| Moisture | Moderate | Store in a dry environment with a tightly sealed container. |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are based on best practices for similar light- and air-sensitive organic compounds.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C[6] | Minimizes degradation kinetics. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |

| Container | Tightly sealed, amber glass vial or bottle | Protects from light and moisture. |

| Location | Cool, dry, well-ventilated, and dark area | Ensures a stable storage environment. |

| Handling | Use in a fume hood, away from ignition sources. | General laboratory safety for organic compounds. |

Experimental Protocols

The following is a generalized protocol for assessing the stability of a photosensitive and potentially air-sensitive organic compound like this compound, based on ICH guidelines for photostability testing.

Objective: To evaluate the stability of this compound under various stress conditions (light, heat, humidity) to determine its degradation profile and shelf life.

Materials and Equipment:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Amber and clear glass vials with inert caps

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps)[7]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Calibrated analytical balance

-

pH meter

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Control Sample: A portion of the sample should be stored in an amber vial, wrapped in aluminum foil to protect it from light, and kept at the recommended storage temperature (-20°C). This will serve as the baseline for comparison.

-

Stress Conditions:

-

Photostability: Expose the sample in clear vials to a light source in a photostability chamber. A dark control (wrapped in foil) should be placed alongside the exposed sample. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Thermal Stability (Accelerated): Store samples in amber vials at elevated temperatures (e.g., 40°C, 60°C) in a stability chamber.

-

Humidity Stress: Store samples in amber vials in a stability chamber with controlled, elevated humidity (e.g., 75% RH).

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for short-term stress tests; 1, 3, 6, 12 months for long-term stability).

-

Analytical Method:

-

Analyze the samples using a validated HPLC or GC-MS method to determine the purity of this compound and to identify and quantify any degradation products.

-

The mobile phase for HPLC could be a gradient of acetonitrile and water, with detection at a suitable UV wavelength.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each stress condition and time point by comparing the peak area of the parent compound to the control sample.

-

Characterize any significant degradation products using mass spectrometry.

-

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a logical workflow for its proper storage.

References

- 1. longchangchemical.com [longchangchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Does Iodine Expire? | Shelf Life and Its Stability Standards [echemi.com]

- 4. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane [myskinrecipes.com]

- 7. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 5-(2-Iodoethyl)-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(2-Iodoethyl)-1,3-dioxane was publicly available at the time of this writing. The following information is extrapolated from data on structurally similar compounds, including dioxane derivatives and iodo-organic compounds. It is imperative to treat this compound with caution and to handle it in a controlled laboratory environment. A thorough risk assessment should be conducted before any experimental work.

Introduction

This compound is a halogenated organic compound with potential applications in organic synthesis, particularly in the development of pharmaceutical and agrochemical products. Its structure, featuring a reactive iodoethyl group and a stable dioxane ring, makes it a versatile intermediate. However, the presence of the iodoalkane functional group and the dioxane core necessitates strict adherence to safety protocols due to potential health and environmental hazards. This guide provides a comprehensive overview of the known and anticipated safety and handling precautions for this compound.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on analogous compounds, the following hazards should be anticipated.

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category | Rationale |

| Flammable Liquids | Category 3 or 4 | Dioxane and its derivatives are often flammable. |

| Acute Toxicity (Oral) | Category 4 | Iodo-organic compounds can be harmful if swallowed. |

| Acute Toxicity (Dermal) | Category 4 | Potential for toxicity upon skin contact. |

| Skin Corrosion/Irritation | Category 2 | Halogenated compounds can cause skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Likely to cause serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Vapors may be irritating to the respiratory tract. |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | Halogenated organic compounds can be harmful to aquatic life with long-lasting effects. |

Signal Word: Warning

Anticipated Hazard Statements:

-

H226/H227: Flammable liquid and vapor / Combustible liquid.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound were found. The following table provides data for structurally similar compounds to give an estimated profile.

| Property | 2-(2-Bromoethyl)-1,3-dioxane | 2-(2-Bromoethyl)-1,3-dioxolane | 1,4-Dioxane |

| Molecular Formula | C6H11BrO2 | C5H9BrO2 | C4H8O2 |

| Molecular Weight | 195.05 g/mol | 181.03 g/mol | 88.11 g/mol |

| Boiling Point | 67-70 °C @ 2.8 mmHg | Not available | 101.1 °C |

| Density | 1.431 g/mL at 25 °C | Not available | 1.0337 g/mL |

| Flash Point | Not available | Not available | 12 °C (closed cup) |

Experimental Protocols and Handling Procedures

General Handling Precautions

Due to the anticipated hazards, this compound should be handled with the following precautions:

-

Work in a well-ventilated area: All manipulations should be carried out in a certified chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE): This includes, but is not limited to:

-

Nitrile or neoprene gloves.

-

Chemical safety goggles and a face shield.

-

A flame-retardant lab coat.

-

-

Avoid ignition sources: Keep away from open flames, sparks, and hot surfaces. Use explosion-proof equipment where necessary.

-

Prevent peroxide formation: Like other ethers, dioxane derivatives can form explosive peroxides upon exposure to air and light.[1] Store in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen), and away from light. Test for the presence of peroxides before heating or distillation.

-

Grounding and bonding: To prevent static discharge, ground and bond containers and receiving equipment during transfers of the liquid.

Spill Response Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated to disperse vapors.

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders. Do not use combustible materials like sawdust.

-

Collection: Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Do not allow entry into waterways: Prevent the spilled material from entering sewers or surface waters.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Information

No specific toxicological data for this compound is available. The information below is based on the general toxicity of iodo-organic compounds and dioxane.

General Toxicity of Iodo-organic Compounds:

-

Iodoalkanes are known to be reactive alkylating agents and can be toxic.

-

Acute exposure to some iodo-organic compounds can cause nausea, dizziness, and pulmonary edema.

-

Chronic exposure may lead to neurological damage.

-

Iodine and its compounds can be corrosive and cause severe irritation to the skin, eyes, and respiratory tract.[2]

General Toxicity of Dioxane:

-

1,4-Dioxane is considered a likely human carcinogen by the USEPA.[1]

-

It can cause eye and respiratory irritation.[1]

-

Repeated or prolonged exposure can cause damage to the liver and kidneys.

Given these general toxicities, it is prudent to assume that this compound may exhibit similar toxicological properties.

Logical Relationships and Workflows

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE selection workflow for handling the compound.

Spill Response Logical Diagram

This diagram outlines the logical steps to be taken in the event of a spill.

Caption: Logical flow for responding to a chemical spill.

Conclusion

While specific data for this compound is lacking, a conservative approach to its handling is essential. Researchers, scientists, and drug development professionals should treat this compound as a potentially flammable, toxic, and irritating substance. The implementation of robust safety protocols, including the use of appropriate personal protective equipment and adherence to proper handling and disposal procedures, is critical to minimize risks. Further experimental investigation into the toxicological and physical properties of this compound is highly recommended to establish a more definitive safety profile.

References

Navigating the Scarcity: A Technical Guide to the Procurement and Synthesis of 5-(2-Iodoethyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Commercial Availability Assessment

An extensive search of commercial chemical supplier databases reveals a lack of direct listings for 5-(2-Iodoethyl)-1,3-dioxane. This scarcity necessitates a strategy of either identifying suitable alternative compounds or undertaking a custom synthesis. For researchers requiring the precise this compound structure, a synthetic approach is the most viable option.

Commercially Available Structural Analogs

Several structurally similar compounds are commercially available and may serve as either alternative reagents or as starting materials for the synthesis of this compound. The following tables summarize key information for these analogs.

Table 1: Commercially Available Bromo- and Iodo- Substituted Dioxane and Dioxolane Analogs

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2-(2-Iodoethyl)-1,3-dioxolane |  | 83665-55-8 | C₅H₉IO₂ | 228.03 | Dioxolane ring instead of dioxane. Isomer with substitution at the 2-position. |

| 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane |  | 97845-58-4 | C₈H₁₅BrO₂ | 223.11 | Bromo- analog with gem-dimethyl substitution at the 2-position. A potential precursor for the iodo- compound via halogen exchange. |

| 5-(Iodomethyl)-2,2-dimethyl-1,3-dioxane |  | 97827-17-3 | C₇H₁₃IO₂ | 256.08 | Iodo- analog with a shorter alkyl chain and gem-dimethyl substitution. |

| 2-(2-Bromoethyl)-1,3-dioxolane |  | 18742-02-4 | C₅H₉BrO₂ | 181.03 | Bromo- analog with a dioxolane ring. |

Table 2: Potential Precursors with Hydroxyl Functionality

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol |  | 127205-14-5 | C₈H₁₆O₄ | 176.21 | Contains a hydroxyethyl group at the 5-position which could be a precursor for the iodoethyl group. |

| cis-5-hydroxy-2-methyl-1,3-dioxane |  | 3674-23-5 | C₅H₁₀O₃ | 118.13 | A simpler 1,3-dioxane with a hydroxyl group at the 5-position. |

Proposed Synthetic Pathway

The most direct and logical approach to synthesize this compound is a two-step process starting from a commercially available precursor, 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane, via a Finkelstein reaction. This reaction facilitates a halogen exchange from bromine to iodine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Finkelstein Reaction

This protocol is a generalized procedure based on the principles of the Finkelstein reaction and should be optimized for the specific substrate.

Materials:

-

5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane (1.0 eq) in anhydrous acetone.

-

Addition of Reagent: Add an excess of anhydrous sodium iodide (typically 1.5 to 3.0 eq) to the solution.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (sodium bromide) is an indicator of reaction progression.

-

Workup: Upon completion of the reaction (as determined by TLC), cool the mixture to room temperature.

-

Isolation of Crude Product: Remove the precipitated sodium bromide by filtration. Wash the precipitate with a small amount of acetone to recover any adsorbed product.

-

Concentration: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxane.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Strategy

An alternative approach would involve the synthesis of a 5-(2-hydroxyethyl)-1,3-dioxane derivative followed by conversion of the hydroxyl group to an iodide.

Literature Review of "5-(2-Iodoethyl)-1,3-dioxane" Applications: A Technical Guide

A comprehensive review of existing scientific literature reveals a notable absence of published research specifically detailing the synthesis, applications, and experimental protocols for "5-(2-Iodoethyl)-1,3-dioxane." Despite extensive searches of chemical databases and scholarly articles, no significant data has been found for this particular compound.

However, the scientific community has extensively studied a closely related analog, "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane," which shares key structural and functional similarities. The presence of a reactive haloethyl group and a protective dioxane moiety suggests that the applications of the iodo- derivative would likely mirror those of its bromo- counterpart, primarily as a versatile intermediate in organic synthesis.

This technical guide will, therefore, focus on the applications of "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane" as a pertinent and well-documented alternative, providing researchers, scientists, and drug development professionals with a thorough understanding of its utility.

Core Applications of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

"5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane" is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary utility stems from the presence of a reactive bromoethyl group, which readily participates in alkylation reactions, and a stable dioxane ring that serves as a protecting group for a 1,3-diol.[1]

The main applications can be summarized as:

-

Intermediate in Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is used in the preparation of antiviral drugs.[2]

-

Agrochemical Development: It is employed in the synthesis of active ingredients for crop protection products, where the bromoethyl group is used to introduce functional side chains into larger molecules.[1]

-

Specialty Polymer Synthesis: The controlled reactivity of the bromoethyl group makes it useful in the synthesis of specialty polymers where specific functionalization is required.[1]

-

Protecting Group Chemistry: The 1,3-dioxane ring serves as a robust protecting group for 1,3-diols, which is stable under a variety of reaction conditions, particularly basic and organometallic environments.[3] This allows for selective reactions at other sites of a molecule.

Quantitative Data Summary

While specific quantitative data such as reaction yields and purity for the synthesis of "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane" are not detailed in the available literature, its physical and chemical properties are well-documented.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅BrO₂ | [1][4][5] |

| Molecular Weight | 223.11 g/mol | [5] |

| CAS Number | 97845-58-4 | [4][5] |

| Appearance | Liquid | [4][5] |

| Purity | 95% | [4][5] |

| Density | 1.336 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.482 | [5] |

| Storage Temperature | -20°C | [5] |

Key Experimental Protocols

The primary utility of "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane" is as an alkylating agent. A general protocol for its use in an alkylation reaction is described below.

General Protocol for Alkylation using 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane:

-

Reaction Setup: A solution of the nucleophile (e.g., an amine, thiol, or carbanion) is prepared in a suitable aprotic solvent (e.g., THF, DMF, or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation (if necessary): If the nucleophile is not sufficiently reactive, a strong base (e.g., NaH, LDA, or n-BuLi) is added at a low temperature (typically 0 °C to -78 °C) to generate the corresponding anion.

-

Alkylation: "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane" (typically 1.0-1.2 equivalents) is added to the solution of the nucleophile. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkylated product.

-

Deprotection (if necessary): The 1,3-dioxane protecting group can be removed under acidic conditions (e.g., aqueous HCl or acetic acid) to reveal the 1,3-diol.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis and application of "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane".

Figure 1: Conceptual synthesis of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane.

Figure 2: General workflow for alkylation and subsequent deprotection.

Conclusion

While direct research on "this compound" is not available, a comprehensive understanding of its potential applications can be inferred from the extensive literature on its bromo- analog, "5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane." This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a valuable tool in polymer chemistry and protecting group strategies. The provided protocols and workflows offer a foundational guide for researchers and drug development professionals interested in utilizing this class of compounds in their synthetic endeavors. Further research into the synthesis and reactivity of the iodo- derivative could reveal unique advantages, potentially in terms of increased reactivity of the carbon-iodine bond in nucleophilic substitution reactions.

References

Technical Guide: Physical Properties of 5-(2-Haloethyl)-1,3-dioxane Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

To provide valuable insights for researchers in this area, this guide presents a summary of the known physical properties of closely related haloethyl-1,3-dioxane analogs, namely the bromo- and chloro- derivatives. This comparative data can serve as a valuable reference for estimating the properties of the iodo-analog and for informing synthetic and purification strategies.

Comparative Physical Properties of 5-(2-Haloethyl)-1,3-dioxane Analogs

The following table summarizes the available physical and chemical properties for various bromo- and chloro- derivatives of 5-(2-haloethyl)-1,3-dioxane. These compounds share the same core structure, with variations in the halogen substituent and methylation at the 2- and 5- positions of the dioxane ring.

| Property | 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane | 5-(2-Bromoethyl)-2-methyl-1,3-dioxane | 5-(2-Bromoethyl)-2,2,5-trimethyl-1,3-dioxane | 5-(2-chloroethyl)-2,2-dimethyl-1,3-dioxane |

| CAS Number | 97845-58-4[1] | Not Available | Not Available | 113998-32-6[2] |

| Molecular Formula | C₈H₁₅BrO₂[1][3][4] | C₇H₁₃BrO₂[5] | C₉H₁₇BrO₂[6] | C₈H₁₅ClO₂ |

| Molecular Weight | 223.11 g/mol [1] | 209.08 g/mol [5] | 237.13 g/mol [6] | Not Available |

| Physical Form | Liquid[1][4] | Not Available | Not Available | Not Available |

| Boiling Point | 239.2 °C at 760 mmHg[3] | Not Available | Not Available | Not Available |

| Density | 1.336 g/mL at 25 °C[1] | Not Available | Not Available | Not Available |

| Refractive Index | n20/D 1.482[1] | Not Available | Not Available | Not Available |

Note: The properties of "5-(2-Iodoethyl)-1,3-dioxane" are expected to follow the general trends observed in halogens. Specifically, an increase in molecular weight and likely a higher boiling point compared to its bromo- and chloro- counterparts can be anticipated due to the larger atomic mass and increased polarizability of iodine.

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of the physical properties of "this compound" were not found in the reviewed literature.

The synthesis of related 1,3-dioxane structures typically involves the acetalization or ketalization of a corresponding diol with an aldehyde or ketone. For 5-substituted-1,3-dioxanes, a common starting material is a substituted propane-1,3-diol. Halogenation of a suitable precursor, such as a hydroxyethyl- or tosyloxyethyl-substituted dioxane, would be a plausible synthetic route to the target compound.

Signaling Pathways and Experimental Workflows

A search for biological activity, including involvement in signaling pathways, for "this compound" and its close analogs did not yield any relevant information. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not applicable at this time.

This guide will be updated as new information on the physical properties and biological activity of "this compound" becomes available in the public domain.

References

- 1. 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane 95% | 97845-58-4 [sigmaaldrich.com]

- 2. CAS#:113998-32-6 | 5-(2-chloroethyl)-2,2-dimethyl-1,3-dioxane | Chemsrc [chemsrc.com]

- 3. 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane [myskinrecipes.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 5-(2-Bromoethyl)-2-methyl-1,3-dioxane | C7H13BrO2 | CID 142186688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(2-Bromoethyl)-2,2,5-trimethyl-1,3-dioxane | C9H17BrO2 | CID 14215226 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-Iodoethyl)-1,3-dioxane: Analogs, Derivatives, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-iodoethyl)-1,3-dioxane, its analogs, and derivatives, with a focus on their synthesis, biological activities, and applications in medicinal chemistry. This document consolidates key data, outlines detailed experimental protocols, and visualizes essential pathways and workflows to support ongoing research and development efforts in this area.

Core Concepts and Synthetic Approaches

The 5-(2-haloethyl)-1,3-dioxane scaffold serves as a versatile building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of antiviral nucleoside analogs. The iodo- and bromo-derivatives are particularly useful due to the reactive nature of the carbon-halogen bond, facilitating nucleophilic substitution reactions.

A prominent application of these intermediates is in the synthesis of Penciclovir, a potent antiviral agent used against herpes viruses. The synthesis of Penciclovir and its analogs often involves the coupling of a 5-(2-haloethyl)-1,3-dioxane derivative with a purine base.

A representative synthetic pathway to this compound starts from 2-(hydroxymethyl)butane-1,4-diol. This diol is first reacted with an aldehyde (e.g., formaldehyde) or an acetal in the presence of an acid catalyst to form the 1,3-dioxane ring. Subsequent conversion of the primary alcohol to a leaving group, followed by halide exchange, yields the desired this compound. An analogous bromo-derivative, 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane, is also a commercially available and widely used intermediate.[1]

Biological Activities of 1,3-Dioxane Derivatives

Derivatives of the 1,3-dioxane core exhibit a broad spectrum of biological activities, highlighting their potential as scaffolds for the development of novel therapeutic agents.

Antiviral Activity

The most well-documented application of 5-(2-haloethyl)-1,3-dioxane analogs is in the synthesis of antiviral drugs like Penciclovir.[1] Penciclovir is a guanosine analog that, upon activation within a virus-infected cell, inhibits viral DNA polymerase, thereby halting viral replication.[2][3] Its selective activation in infected cells contributes to its low toxicity profile.[2] The triphosphate form of Penciclovir has a significantly longer intracellular half-life compared to that of the similar drug, Acyclovir, which may contribute to its sustained antiviral effect.[2]

Antibacterial and Antifungal Activities

Various 1,3-dioxane and 1,3-dioxolane derivatives have demonstrated promising antibacterial and antifungal properties. Studies have shown that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as the fungus Candida albicans. The specific substitutions on the dioxane ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

Anticancer and Multidrug Resistance Modulation

Emerging research has pointed towards the potential of 1,3-dioxane derivatives in oncology. Certain compounds have been shown to act as effective modulators of multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[4] Overexpression of P-glycoprotein (P-gp) is a key mechanism of MDR, and some 1,3-dioxane derivatives have been found to interact with P-gp, reversing the resistance phenotype.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 1,3-dioxane and related derivatives as reported in the literature.

Table 1: Antiviral Activity of Penciclovir

| Virus Target | Assay | IC50 / EC50 | Reference |

| Hepatitis B Virus (DHBV) | DNA Replication Inhibition | 0.7 ± 0.1 µM | [5] |

| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 0.8 mg/L | [6] |

| Herpes Simplex Virus-1 (HSV-1) | Viral DNA Inhibition | 0.01 mg/L | [6] |

| Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | Similar to HSV-1 | [6] |

| Varicella-Zoster Virus (VZV) | Plaque Reduction | 3.8 µg/mL | [7] |

Table 2: Antibacterial and Antifungal Activity of 1,3-Dioxolane Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Substituted 1,3-Dioxolanes | Staphylococcus aureus | 625 - 1250 | [8] |

| Substituted 1,3-Dioxolanes | Staphylococcus epidermidis | Not specified, but showed excellent activity | [8] |

| Substituted 1,3-Dioxolanes | Pseudomonas aeruginosa | Not specified, but showed perfect activity | [8] |

| Substituted 1,3-Dioxolanes | Enterococcus faecalis | 625 | [8] |

| Substituted 1,3-Dioxolanes | Candida albicans | Not specified, but showed significant activity | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound analogs and derivatives.

Synthesis of this compound[9]

Materials:

-

2-(Hydroxymethyl)butane-1,4-diol

-

Formaldehyde (or a suitable equivalent like paraformaldehyde)

-

p-Toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄)

-

Methanesulfonyl chloride

-

Triethylamine

-

Sodium iodide (NaI)

-

Acetone

-

Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Formation of the 1,3-Dioxane Ring: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(hydroxymethyl)butane-1,4-diol in a suitable solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid. Add formaldehyde and reflux the mixture, azeotropically removing water until the reaction is complete (monitored by TLC or GC-MS).

-

Mesylation of the Primary Alcohol: After cooling the reaction mixture, neutralize the acid catalyst. Remove the solvent under reduced pressure. Dissolve the resulting 5-(2-hydroxyethyl)-1,3-dioxane in a suitable solvent like dichloromethane and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C for a specified time until the reaction is complete.

-

Iodination: The crude mesylate is then dissolved in acetone, and a stoichiometric excess of sodium iodide is added. The reaction mixture is stirred at room temperature or gently heated until the conversion to the iodo-derivative is complete.

-

Work-up and Purification: The reaction mixture is filtered to remove the sodium mesylate byproduct. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is then purified by column chromatography on silica gel.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[2][3][10]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

-

Sterile saline or PBS

-

Spectrophotometer or nephelometer

-

McFarland turbidity standards (e.g., 0.5)

Procedure:

-

Inoculum Preparation: From a fresh culture of the microorganism on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

-

Serial Dilution of Test Compounds: In the 96-well plate, add 100 µL of sterile broth to all wells. In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired final concentration). Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL and the inoculum to the target concentration.

-

Controls: Include a positive control (inoculum in broth without any test compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading the MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cell Viability and Cytotoxicity[11][12][13]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)

-

Sterile 96-well cell culture plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Penciclovir Mechanism of Action

The following diagram illustrates the activation and mechanism of action of Penciclovir in a herpes virus-infected cell.

Caption: Penciclovir activation and inhibition of viral DNA synthesis.

General Synthetic Workflow for Penciclovir from a 5-(2-Haloethyl)-1,3-dioxane Intermediate

This diagram outlines the key steps in the synthesis of Penciclovir utilizing a 5-(2-haloethyl)-1,3-dioxane analog.

Caption: Synthetic route to Penciclovir via a dioxane intermediate.

References

- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antiviral activity of penciclovir, a novel purine nucleoside, against duck hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]